1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrr olin-2-one
Overview
Description
1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan and Thiophene Rings: These rings are introduced through specific substitution reactions, often involving reagents like furfural and thiophene derivatives.
Dimethylamino Propylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness: 1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one stands out due to its specific combination of functional groups and rings, which confer unique chemical and biological properties
This comprehensive overview highlights the significance of 1-[3-(Dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one in various scientific domains. Further research and development may unlock new applications and insights into its properties and mechanisms.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19(2)8-5-9-20-15(12-6-3-10-24-12)14(17(22)18(20)23)16(21)13-7-4-11-25-13/h3-4,6-7,10-11,15,22H,5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOQMNWZSILFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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